molecular formula C22H20O2 B14198448 4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one CAS No. 923026-52-2

4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one

Cat. No.: B14198448
CAS No.: 923026-52-2
M. Wt: 316.4 g/mol
InChI Key: MGEYILCNRMARBB-UHFFFAOYSA-N
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Description

4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trimethylphenyl group, and a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one typically involves a multi-step process. One common method is through a nucleophilic substitution reaction. The starting materials include dimethylphenyl isocyanate and phenylamine, which react in an appropriate solvent to form the precursor monomer. This monomer is then polymerized in the presence of a catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: A related compound with similar structural features but different applications.

    1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene: Another compound with a trimethylphenyl group, used in different chemical contexts.

Uniqueness

4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one is unique due to its combination of phenyl and trimethylphenyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

923026-52-2

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-phenyl-1-[3-(2,4,6-trimethylphenyl)prop-2-ynoxy]but-3-yn-2-one

InChI

InChI=1S/C22H20O2/c1-17-14-18(2)22(19(3)15-17)10-7-13-24-16-21(23)12-11-20-8-5-4-6-9-20/h4-6,8-9,14-15H,13,16H2,1-3H3

InChI Key

MGEYILCNRMARBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#CCOCC(=O)C#CC2=CC=CC=C2)C

Origin of Product

United States

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